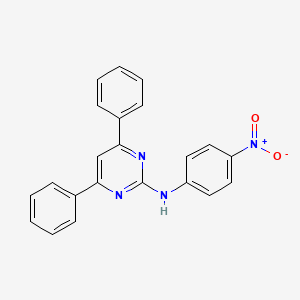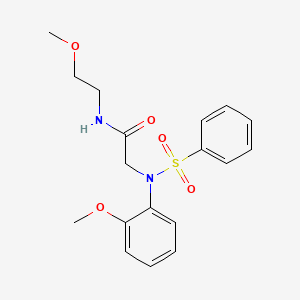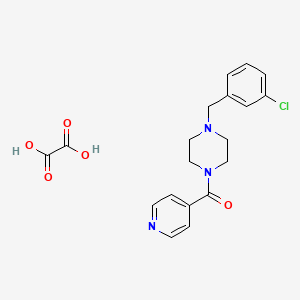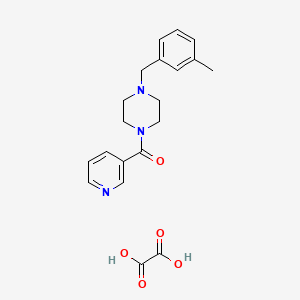
N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine, also known as NDPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NDPA is a pyrimidine derivative that has a nitrophenyl group attached to it, which makes it a versatile compound for use in diverse scientific studies.
Wirkmechanismus
The mechanism of action of N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine is not fully understood, but it has been proposed that its nitrophenyl group plays a crucial role in its biological activity. The nitrophenyl group is believed to undergo reduction in vivo, which generates reactive species that can interact with biological targets, leading to the observed biological effects.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of bacterial and viral replication. N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine in lab experiments include its versatility, ease of synthesis, and potential for diverse applications. However, the limitations of N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine, including:
1. Investigation of the structure-activity relationship of N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine and its derivatives to identify compounds with enhanced biological activity and selectivity.
2. Development of novel materials based on N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine for various applications, including gas storage, catalysis, and drug delivery.
3. Exploration of the potential of N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine as a chromogenic reagent for the detection of various analytes, including metal ions, amino acids, and proteins.
4. Investigation of the potential of N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammation.
5. Development of new synthetic methods for N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine and its derivatives to improve yields and reduce environmental impact.
Synthesemethoden
N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine can be synthesized using various methods, including the reaction of 4-nitroaniline with benzaldehyde and ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 4-nitroaniline with benzaldehyde and malononitrile in the presence of ammonium acetate. The synthesis of N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine is a complex process that requires precision and careful control of reaction conditions to achieve high yields.
Wissenschaftliche Forschungsanwendungen
N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine has been found to exhibit anticancer, antimicrobial, and antiviral activities. In materials science, N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and covalent organic frameworks. In analytical chemistry, N-(4-nitrophenyl)-4,6-diphenyl-2-pyrimidinamine has been utilized as a chromogenic reagent for the detection of various analytes.
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c27-26(28)19-13-11-18(12-14-19)23-22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGZVMCYQHUSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)


![1-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5103895.png)
![3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5103907.png)

![N~1~-(2-methoxyethyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5103916.png)
![N-(2-isopropylphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5103924.png)
![2-(4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B5103940.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B5103944.png)

![3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5103948.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5103962.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5103969.png)